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Compound of Interest |

6-chloro-1,2-dihydropyrido[2, 3-

Compound Name:
bjpyrazin-3(4H)-one

CAS No.: 1350925-20-0

Cat. No.: B3233057

Get Quote

Executive Summary

The pyridopyrazinone scaffold—specifically the pyrido[2,3-b]pyrazin-3(4H)-one and pyrido[3,4-
b]lpyrazin-2(1H)-one isomers—has emerged as a privileged structure in the inhibition of
serine/threonine and tyrosine kinases. While historically utilized for pteridine-mimicking
antifolates, recent structure-activity relationship (SAR) campaigns have validated this core for
targeting PI3BK/mTOR, EGFR, and FLT3 signaling pathways.

This guide moves beyond standard literature reviews to provide a blueprint for the autonomous
design and synthesis of novel pyridopyrazinones. We focus on overcoming the primary
synthetic bottleneck—regioselectivity during cyclization—and provide a validated protocol for
generating libraries with high fraction aromatic (Fsp2) character, a key metric for clinical
success.

Therapeutic Rationale & Signaling Architecture

The pharmacological value of pyridopyrazinones lies in their ability to function as ATP-
competitive inhibitors. The nitrogen-rich core mimics the adenine ring of ATP, forming critical
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hydrogen bonds with the hinge region of kinase domains.

Mechanistic Target: The PISBK/AKT/mTOR Pathway

Novel pyridopyrazinones have shown exceptional promise as dual inhibitors of PI3K and
MTOR. This dual blockade prevents the feedback activation of AKT often seen with selective
MTORCL1 inhibitors.
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Caption: Figure 1. Dual-node inhibition strategy. Pyridopyrazinones (grey) simultaneously
target PISK and mTOR, collapsing the survival signaling axis.

Strategic Retrosynthesis & Regiocontrol

The synthesis of pyrido[2,3-b]pyrazinones typically involves the condensation of 2,3-
diaminopyridine with

-keto esters. A critical failure mode in this route is the formation of regioisomeric mixtures.

The Expert Insight: The 3-amino group of 2,3-diaminopyridine is significantly more nucleophilic
than the 2-amino group. However, under neutral conditions, equilibrium dynamics often lead to
a mixture of the 6-aza and 8-aza isomers. To force the formation of the biologically superior
pyrido[2,3-b]pyrazin-3(4H)-one (where the pyridine nitrogen is distal to the amide carbonyl),
one must control the initial nucleophilic attack.
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Caption: Figure 2. Retrosynthetic logic prioritizing late-stage diversification via Pd-catalyzed

cross-coupling.
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Core Synthesis Module: Regioselective Cyclization

This protocol details the synthesis of a 7-bromo-pyrido[2,3-b]pyrazin-3(4H)-one scaffold. The
use of low temperature and acidic media is the "self-validating" control ensuring the correct
regioisomer is formed by protonating the more basic pyridine nitrogen, thereby modulating the
reactivity of the exocyclic amines.

Materials

e Substrate: 5-Bromo-2,3-diaminopyridine (1.0 eq)
» Electrophile: Ethyl glyoxylate or Ethyl pyruvate derivative (1.1 eq)
e Solvent: Ethanol (EtOH)

o Catalyst: Glacial Acetic Acid (AcOH) or TFA

Step-by-Step Protocol

e Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-
bromo-2,3-diaminopyridine (10 mmol) in absolute EtOH (50 mL).

« Acidification: Cool the solution to 0°C in an ice bath. Dropwise add glacial acetic acid (5 mL).
Rationale: Acidic conditions suppress the formation of the kinetic isomer by buffering the
amine nucleophilicity.

o Addition: Add the

-keto ester (11 mmol) slowly over 15 minutes.

e Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat to
reflux (80°C) for 6 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

o Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a
solid.[1]

« |solation: Filter the solid and wash with cold EtOH (2 x 10 mL) followed by diethyl ether.
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» Validation: Check Regiochemistry via 1H NMR. The H-2 proton of the pyridine ring (now H-6
in the scaffold) should appear as a distinct doublet at

~8.5 ppm.
Data Summary: Optimization of Conditions

Regioisome

Entry Solvent Catalyst Temp (°C) Yield (%) r Ratio
(A:B)

1 EtOH None Reflux 65 60:40

2 Toluene p-TSA Reflux 72 75:25

3 EtOH AcOH 0 -> Reflux 88 >95:5

4 Water None 100 50 55:45

Note: Isomer A is the desired pyrido[2,3-b]pyrazin-3(4H)-one.

Advanced Functionalization (Library Generation)

Once the core is synthesized, diversity is introduced at the 7-position (via the bromine handle)
using Suzuki-Miyaura coupling.

Protocol:
» Combine the bromide scaffold (1 eq), aryl boronic acid (1.5 eq), and

(3 eq) in Dioxane/Water (4:1).

Degas with argon for 10 mins.
e Add

(0.05 eq).

Heat at 100°C for 4 hours.

Purification: Silica gel chromatography (Gradient: 0-10% MeOH/DCM).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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